A Comprehensive Technical Guide to 3-Hydrazinyl-4-methoxypyridine Dihydrochloride
A Comprehensive Technical Guide to 3-Hydrazinyl-4-methoxypyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS No. 120256-22-6), a heterocyclic building block of significant interest in medicinal and synthetic chemistry. The document delineates its core chemical properties, spectroscopic profile, and characteristic reactivity. Furthermore, it presents a validated synthesis protocol, discusses its pivotal role as an intermediate in the development of complex bioactive molecules, and outlines comprehensive safety and handling procedures. This guide is intended to serve as a critical resource for professionals engaged in drug discovery, process development, and organic synthesis, offering both foundational data and practical, field-proven insights.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is foundational to its study and application. This section details the structural and identifying information for 3-Hydrazinyl-4-methoxypyridine dihydrochloride.
-
Systematic Name: 3-Hydrazinyl-4-methoxypyridine dihydrochloride
-
CAS Number: 120256-22-6[1]
-
Molecular Formula: C₆H₁₁Cl₂N₃O
-
Molecular Weight: 212.08 g/mol
The structure consists of a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 4-position. The dihydrochloride salt form indicates that two basic nitrogen centers—the pyridine ring nitrogen and the terminal nitrogen of the hydrazinyl group—are protonated, enhancing the compound's stability and aqueous solubility.
Caption: Chemical structure of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These data are critical for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source/Comment |
| Appearance | White to off-white or light pink solid/crystalline powder. | Based on analogous hydrazine hydrochloride salts.[2][3] |
| Melting Point | Not explicitly reported; expected to be >150 °C with decomposition. | Similar compounds like (4-Methoxyphenyl)hydrazine hydrochloride melt at 160-162 °C.[3] Dihydrochloride salts often have high melting points. |
| Solubility | Soluble in water. | The dihydrochloride salt form significantly increases polarity and promotes solubility in aqueous media. A related compound is noted as soluble in water.[2] |
| Stability | Stable under recommended storage conditions. Sensitive to heat, strong oxidizing agents, and air exposure. | Hydrazine derivatives can be unstable.[4] Store in a cool, dry place under an inert atmosphere. |
Spectroscopic Profile
Spectroscopic data are indispensable for confirming the identity and purity of a compound. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization profile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The formation of the hydrochloride salt causes a downfield shift for ring protons due to the increased positive charge on the nitrogen atom.[5]
-
Aromatic Protons (δ 7.0-8.5 ppm): Three signals corresponding to the protons on the pyridine ring. The proton adjacent to the protonated ring nitrogen will be the most deshielded.
-
Methoxy Protons (-OCH₃, δ ~4.0 ppm): A sharp singlet integrating to three protons.
-
Hydrazinyl Protons (-NH-NH₃⁺, variable): Broad, exchangeable signals that may not always be clearly resolved. Their chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Ring Carbons (δ 110-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring.
-
Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single signal for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[6]
-
N-H Stretch (2400-3200 cm⁻¹): A very broad and strong absorption band characteristic of the ammonium (R₃N⁺-H) and hydrazinium (-NH₃⁺) groups.
-
C-H Stretch (2850-3000 cm⁻¹): Associated with the methyl group of the methoxy substituent and the aromatic C-H bonds.
-
C=N and C=C Stretch (1400-1630 cm⁻¹): A series of sharp bands corresponding to the stretching vibrations within the pyridine ring.
-
C-O Stretch (~1250 cm⁻¹): A strong absorption indicating the aryl-ether linkage of the methoxy group.
Synthesis and Chemical Reactivity
General Synthesis Protocol
The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically involving the diazotization of an aromatic amine followed by reduction.[7] This approach is directly applicable to the preparation of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Diazotization: 3-Amino-4-methoxypyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.[7]
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding pyridinediazonium chloride intermediate.[7]
-
Reduction: The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[7]
-
The reaction mixture is stirred at low temperature until the reduction is complete, which is typically indicated by a color change.
-
Isolation: The precipitated product, 3-Hydrazinyl-4-methoxypyridine dihydrochloride, is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove impurities, and dried under vacuum.[7]
Core Reactivity
The synthetic utility of this compound stems primarily from the nucleophilic character of its hydrazinyl moiety. This functional group is a versatile tool for constructing larger, more complex molecular architectures.
The primary reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is fundamental to the synthesis of many heterocyclic systems, which are prevalent in pharmacologically active compounds.[3][8]
Caption: Key reactivity pathway forming a hydrazone derivative.
Applications in Research and Development
3-Hydrazinyl-4-methoxypyridine dihydrochloride is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building molecules with desired biological activities.
-
Pharmaceutical Synthesis: Hydrazide and hydrazine derivatives are foundational in medicinal chemistry for creating a wide array of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties.[8][9] The pyridine ring is a privileged structure in drug design, known to enhance drug permeability, metabolic stability, and target binding through various non-covalent interactions.[10]
-
Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes such intermediates to develop new pesticides and herbicides with improved efficacy and environmental profiles.[11]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic ring systems, such as pyrazoles, triazoles, and oxadiazoles, which are core components of many functional molecules.[8]
Safety, Handling, and Storage
Working with hydrazine derivatives requires strict adherence to safety protocols due to their potential toxicity. The information presented here is synthesized from safety data sheets (SDS) of closely related compounds.
Hazard Identification
-
Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)
-
Signal Word: Warning / Danger
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Safety showers and eyewash stations should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Do not eat, drink, or smoke when using this product.[13][15] Wash hands and any exposed skin thoroughly after handling.[13][14][15]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[15]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[15]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
3-Hydrazinyl-4-methoxypyridine dihydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, characterized by a reactive hydrazinyl group and a methoxy-substituted pyridine core, makes it a key building block for the synthesis of diverse, high-value heterocyclic compounds. While its handling requires stringent safety precautions due to the inherent hazards of hydrazine derivatives, its synthetic potential in the pharmaceutical and agrochemical industries is significant. This guide provides the essential technical information required for its safe and effective utilization in a research and development setting.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 11). Safety Data Sheet.
- TCI Chemicals. (2025, November 21). Safety Data Sheet.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
- Angene Chemical. (2025, September 17). Safety Data Sheet.
- ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride.
- CymitQuimica. (2022, November 03). Safety Data Sheet.
- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Fisher Scientific. (2024, March 15). Safety Data Sheet.
- BLD Pharm. (n.d.). 120256-22-6|3-Hydrazinyl-4-methoxypyridine dihydrochloride.
- Echemi. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride SDS, 19501-58-7 Safety Data Sheets.
- (2026, January 30). The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis.
- MDPI. (2025, July 03). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- Walsh Medical Media. (2023, February 03). Synthesis of Hydrazides and their Pharmacological Evaluation.
- Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
- Auctores Journals. (2025, March 05). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
Sources
- 1. 120256-22-6|3-Hydrazinyl-4-methoxypyridine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. fishersci.se [fishersci.se]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 11. nbinno.com [nbinno.com]
- 12. angenechemical.com [angenechemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
